molecular formula C23H24N2O3S B8576284 N-[4-(N,N-Dibenzylglycyl)phenyl]methanesulfonamide CAS No. 129280-15-5

N-[4-(N,N-Dibenzylglycyl)phenyl]methanesulfonamide

Cat. No.: B8576284
CAS No.: 129280-15-5
M. Wt: 408.5 g/mol
InChI Key: SYJXOXYLCUTLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(N,N-Dibenzylglycyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

129280-15-5

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-[2-(dibenzylamino)acetyl]phenyl]methanesulfonamide

InChI

InChI=1S/C23H24N2O3S/c1-29(27,28)24-22-14-12-21(13-15-22)23(26)18-25(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15,24H,16-18H2,1H3

InChI Key

SYJXOXYLCUTLII-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4'-(2-Bromoacetyl)methanesulfonanilide (Temple, D. L. et al., J. Med. Chem., 19(5), 626-633 (1976)) (40 g) and dibenzylamine (Aldrich Chemical Co., Milwaukee, Wis. 53233) (55.2 g) were combined in acetone (550 ml) and stirred 3 hours at ambient temperature. A heavy precipitate of dibenzylamine.HBr was filtered off. The filtrate was evaporated and crystallized first from MeOH and then from 2-PrOH. This yielded the product, 4'-(2-dibenzylaminoacetyl)methanesulfonanilide (XXVI) as a crystalline solid, 42.9 g, m.p. 131°-134°, whose thin layer chromatography analysis (silica, EtOAc/hexane) and NMR indicated a single compound with the structure indicated above.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
550 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.